(R)-tert-Butyl 2-amino-2-cyclopentylacetate
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Overview
Description
®-tert-Butyl 2-amino-2-cyclopentylacetate is an organic compound that belongs to the class of amino acid derivatives It is characterized by a cyclopentyl ring attached to an amino acid backbone, with a tert-butyl ester protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-2-cyclopentylacetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and tert-butyl bromoacetate.
Formation of Intermediate: Cyclopentanone undergoes a reaction with tert-butyl bromoacetate in the presence of a base such as sodium hydride to form tert-butyl 2-cyclopentylacetate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in ®-tert-Butyl 2-amino-2-cyclopentylacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-tert-Butyl 2-amino-2-cyclopentylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-2-cyclopentylacetate involves its interaction with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride: Similar structure but with a methyl ester group.
2-Amino-2-cyclopentylacetic acid: Lacks the tert-butyl ester group.
Uniqueness
®-tert-Butyl 2-amino-2-cyclopentylacetate is unique due to its combination of a cyclopentyl ring and a tert-butyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-cyclopentylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYENBQPBVHBE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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